2-Bromo-4-methylhexane (CAS 61653-12-1) is a branched, secondary alkyl halide widely procured as a versatile electrophile and organometallic precursor in organic synthesis. Characterized by its seven-carbon framework featuring a methyl branch at the C4 position and a bromine leaving group at C2, it introduces specific steric and stereochemical properties not found in linear analogs [1]. It is primarily utilized in carbon-carbon bond-forming workflows, such as Corey-House syntheses via organocuprates, and serves as a precise stereochemical probe due to its two chiral centers. For industrial and laboratory buyers, its core value lies in providing a highly specific branched aliphatic motif while maintaining the favorable reactivity profile of a secondary bromide, balancing bench stability with susceptibility to both nucleophilic substitution and metalation [2].
Substituting 2-bromo-4-methylhexane with straight-chain analogs like 2-bromoheptane or primary isomers like 1-bromo-4-methylhexane fundamentally alters the kinetic and thermodynamic outcomes of downstream syntheses [1]. The C4 methyl branch introduces specific steric bulk that dictates the regioselectivity of elimination reactions and the stereochemical trajectory of SN2 substitutions. Furthermore, replacing the bromide with a chloride (2-chloro-4-methylhexane) drastically increases the activation energy required for Grignard reagent formation, often necessitating harsh initiation conditions that can degrade sensitive substrates or increase the rate of Wurtz homocoupling [2]. Consequently, generic substitution compromises yield, alters the final molecular architecture, and reduces batch-to-batch reproducibility in complex synthetic workflows.
In the synthesis of complex branched alkanes, the choice of halide significantly impacts organometallic precursor formation. 2-Bromo-4-methylhexane readily undergoes oxidative addition with magnesium turnings in ethereal solvents, typically initiating within minutes at ambient temperature [1]. In contrast, the chloride analog, 2-chloro-4-methylhexane, exhibits a much higher activation barrier for magnesium insertion, often requiring prolonged heating or chemical entrainment. This kinetic advantage of the bromide ensures reliable, high-yield Grignard formation while minimizing the risk of Wurtz coupling side reactions that plague sluggish initiations.
| Evidence Dimension | Grignard initiation time in THF at 25 °C |
| Target Compound Data | 5–15 minutes (spontaneous initiation) |
| Comparator Or Baseline | 2-Chloro-4-methylhexane (>60 minutes, often requires thermal activation) |
| Quantified Difference | >4x reduction in initiation time without heating |
| Conditions | Standard magnesium turnings, anhydrous THF, inert atmosphere |
Rapid and reliable Grignard initiation prevents reagent degradation and minimizes homocoupling side reactions, directly improving process yield and manufacturability.
The position of the bromine atom on the secondary carbon (C2) combined with the C4 methyl branch provides a distinct kinetic profile during bimolecular nucleophilic substitution (SN2). Compared to the primary isomer 1-bromo-4-methylhexane, 2-bromo-4-methylhexane exhibits significantly reduced SN2 reaction rates due to increased steric hindrance around the electrophilic center [1]. This attenuated reactivity is critical when chemoselectivity is required, allowing chemists to selectively react primary halides in the presence of this secondary bromide, or to deliberately favor elimination (E2) pathways under strongly basic conditions.
| Evidence Dimension | Relative SN2 reaction rate (standardized nucleophile) |
| Target Compound Data | ~0.02 - 0.05 relative rate |
| Comparator Or Baseline | 1-Bromo-4-methylhexane (Baseline rate = 1.0) |
| Quantified Difference | ~20 to 50-fold decrease in SN2 velocity |
| Conditions | Standard SN2 conditions (e.g., NaI in acetone, Finkelstein reaction parameters) |
The predictable steric retardation allows for orthogonal reactivity in multi-functional molecules, enabling precise synthetic sequencing.
When subjected to strong bases, 2-bromo-4-methylhexane undergoes E2 elimination to yield a mixture of alkenes. The presence of the C4 methyl group influences the thermodynamic stability of the resulting double bonds and the steric interactions in the transition state . Compared to the unbranched 2-bromoheptane, the elimination of 2-bromo-4-methylhexane yields a different distribution of Zaitsev and Hofmann products. This allows for the targeted synthesis of specific branched alkenes (e.g., 4-methyl-2-hexene) which are valuable monomers, a product profile impossible to achieve with straight-chain comparators.
| Evidence Dimension | Major alkene product distribution (E2 elimination) |
| Target Compound Data | Yields 4-methyl-2-hexene and 4-methyl-1-hexene |
| Comparator Or Baseline | 2-Bromoheptane (Yields 2-heptene and 1-heptene) |
| Quantified Difference | Complete shift in product skeletal architecture (branched vs. linear) |
| Conditions | Strong bulky base (e.g., KOtBu in tBuOH) |
Procuring the exact branched precursor is mandatory for generating the specific branched alkene isomers required in downstream polymer or fine chemical synthesis.
Leveraging its efficient Grignard formation and subsequent transmetalation, 2-bromo-4-methylhexane is an ideal precursor for generating lithium dialkylcuprates (Gilman reagents). These reagents are used in Corey-House cross-coupling reactions with primary alkyl halides to synthesize highly specific, branched aliphatic architectures, such as 2,4-dimethylhexane, which are utilized as specialty solvents or reference standards in petrochemical analysis [1].
Because 2-bromo-4-methylhexane possesses two chiral centers (C2 and C4), specific diastereomers (e.g., (2S,4S)-2-bromo-4-methylhexane) are procured as high-value stereochemical probes. As demonstrated by its specific SN2 kinetic profile, it is used to study the stereospecificity of nucleophilic attack (inversion of configuration) and the anti-periplanar transition states of E2 eliminations in advanced methodology research [2].
The unique steric profile of the 4-methyl-2-hexyl group is utilized in medicinal chemistry to modulate the lipophilicity and metabolic stability of drug candidates. 2-Bromo-4-methylhexane serves as the primary alkylating agent to introduce this specific pharmacophore into heteroatom-containing scaffolds, where generic straight-chain substitution would result in a loss of target binding affinity or altered pharmacokinetics [2].